6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride
Description
This compound belongs to the quinoline-3-carbonitrile family, characterized by a bicyclic quinoline core substituted with a cyano group at position 2. The ethoxy group at position 6 and the 3-ethylphenylamino moiety at position 4 define its structural uniqueness. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
6-ethoxy-4-(3-ethylanilino)quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-14-6-5-7-16(10-14)23-20-15(12-21)13-22-19-9-8-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQKDWXDZWPPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the ethoxy group: This step involves the ethoxylation of the quinoline core using ethyl iodide and a strong base such as sodium hydride.
Cyanation: The nitrile group is introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities, including:
-
Anticancer Properties :
- Studies have indicated that quinoline derivatives possess anticancer activities. For instance, compounds similar to 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline have been evaluated for their effects on various cancer cell lines. Research suggests that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
-
Antimicrobial Activity :
- The antimicrobial potential of quinoline derivatives has been extensively studied. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the quinoline moiety is thought to enhance the interaction with microbial targets.
- Antidepressant Effects :
Case Studies
Recent studies highlight the potential applications of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline in various therapeutic contexts:
- Anticancer Activity Evaluation :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The quinoline-3-carbonitrile scaffold is highly modular. Key comparisons include:
*Estimated based on structural analogs in (C₂₄H₂₁Cl₂N₅O₂, 482.36 g/mol).
Key Observations :
Stability and Formulation
- Salt Form : The hydrochloride salt (common to and ) improves stability under acidic conditions, critical for oral bioavailability .
- Thermal Stability: Melting points for analogs range from 177–261°C (), suggesting the target compound likely shares high thermal stability due to its rigid quinoline core .
Biological Activity
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer.
- Molecular Formula : C20H20ClN3O
- Molecular Weight : 353.85 g/mol
- CAS Number : 1323538-17-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : This can be achieved through a Friedländer synthesis, where aniline derivatives are condensed with ketones.
- Introduction of the Ethoxy Group : This is done via an alkylation reaction using ethyl iodide or bromide in the presence of a base.
- Formation of the Carbonitrile Group : Achieved through cyanation reactions using sodium or potassium cyanide.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing cellular responses.
- Cellular Pathway Influence : The compound can affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, demonstrating effectiveness against several bacterial strains:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | 50 µg/mL |
This compound showed promising results as an antibacterial agent, comparable to known antibiotics.
Antioxidant Activity
Quinoline derivatives are also recognized for their antioxidant properties. In a comparative study, the antioxidant activity of various compounds was assessed using the DPPH radical scavenging assay:
| Compound Name | IC50 (ppm) |
|---|---|
| This compound | 600 ppm |
| Ascorbic Acid (Control) | 50 ppm |
While the antioxidant activity was lower than that of ascorbic acid, it still indicates potential for further development in this area.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent investigation focused on the antibacterial properties of quinoline derivatives. The study found that 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development . -
Evaluation of Antioxidant Properties :
Another study evaluated various quinoline compounds for their antioxidant capabilities. The findings suggested that while this compound has moderate antioxidant activity, structural modifications could enhance its efficacy . -
Therapeutic Applications in Cancer :
Preliminary studies have indicated that quinoline derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth . Further research is ongoing to elucidate these mechanisms specifically for 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
